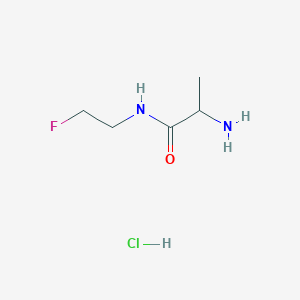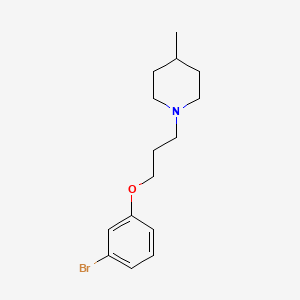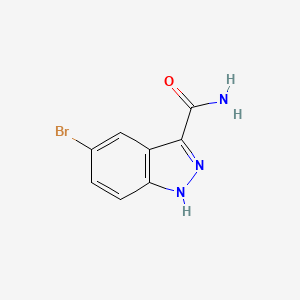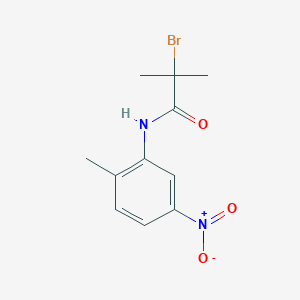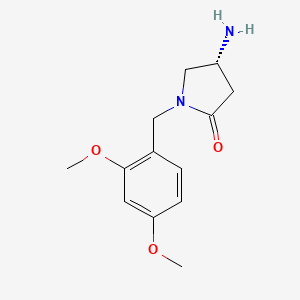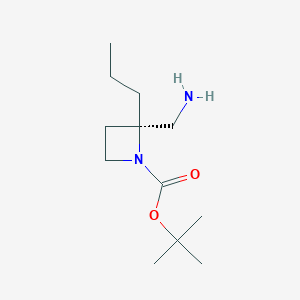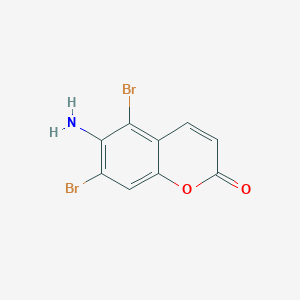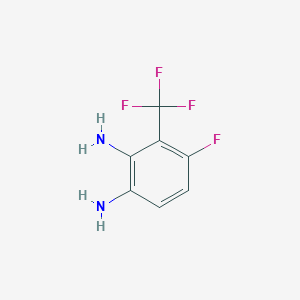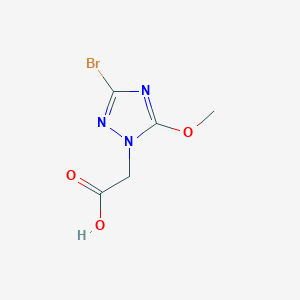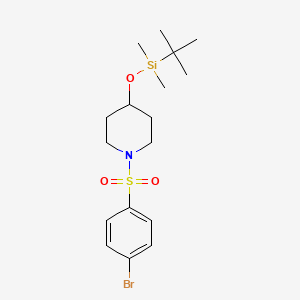
2-Bromo-6-(trimethylsilyl)phenyl triflate
Übersicht
Beschreibung
“2-Bromo-6-(trimethylsilyl)phenyl triflate”, also known as TMSPF, is a trifluoromethanesulfonic acid salt . It is known for its diverse applications in various fields of research and industry.
Synthesis Analysis
This compound has been shown to be a useful precursor for the generation of a bromobenzyne intermediate . The bromobenzyne intermediate can be generated in the presence of cesium or potassium fluoride and can be trapped with various dipolariphiles .Molecular Structure Analysis
The empirical formula of this compound is C10H12BrF3O3SSi . It has a molecular weight of 377.25 g/mol .Chemical Reactions Analysis
As a precursor, it has been used for the generation of a bromobenzyne intermediate . This intermediate can be generated in the presence of cesium or potassium fluoride and can be trapped with various dipolariphiles .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n/D 1.492 and a density of 1.482 g/L at 25 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Aryne Precursor in Intramolecular Benzyne Cycloadditions
2-Bromo-6-(trimethylsilyl)phenyl triflate and related compounds serve as efficient aryne precursors for intramolecular benzyne [4 + 2] or (2 + 2 + 2) cycloadditions. These reactions feature rapid connection of various arynophiles to the precursor via a Si-O bond and generation of aryne under mild conditions, utilizing a combination of Cs2CO3 and 18-crown-6 (Tsukasa Tawatari, K. Takasu, H. Takikawa, 2021).
Precursor in 1,2-Bromoazidation of Alkenes
It is utilized in the 1,2-bromoazidation of alkenes. This catalytic process, using N-bromosuccinimide and trimethylsilyl azide, represents a highly regioselective, stereoselective, and high-yielding method for synthesizing anti-1,2-bromoazides from a variety of alkenes, including α,β-unsaturated carbonyl compounds (S. Hajra, Debarshi Sinha, Manishabrata Bhowmick, 2006).
Generation and Trapping of Benzyne
Compounds similar to this compound are used in the generation and trapping of benzyne, a reactive intermediate in organic synthesis. These compounds, when treated with specific reagents, yield high yields of benzyne adducts, demonstrating their efficiency as benzyne precursors (T. Kitamura, M. Yamane, 1999).
Applications in Organic Synthesis
Trimethylsilyl triflate, a related compound, acts as a powerful silylating agent and accelerates various nucleophilic reactions in aprotic media. This highlights its utility in organic synthesis due to its unique selectivities (R. Noyori, S. Murata, Masaaki Suzuki, 1981).
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-6-(trimethylsilyl)phenyl triflate is the generation of a bromobenzyne intermediate . This compound serves as a useful precursor for the bromobenzyne intermediate .
Mode of Action
The bromobenzyne intermediate can be generated in the presence of cesium or potassium fluoride . The bromobenzyne intermediate can then be trapped with various dipolariphiles .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of bromobenzyne intermediates . These intermediates can participate in various reactions, leading to the formation of complex organic compounds.
Result of Action
The result of the action of this compound is the formation of bromobenzyne intermediates . These intermediates can be trapped with various dipolariphiles to form complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the generation of the bromobenzyne intermediate occurs in the presence of cesium or potassium fluoride . Additionally, the compound is typically stored at a temperature of 2-8°C , indicating that its stability and efficacy may be affected by temperature.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Bromo-6-(trimethylsilyl)phenyl triflate plays a significant role in biochemical reactions, particularly in the formation of bromobenzyne intermediates. These intermediates are generated in the presence of cesium or potassium fluoride and can be trapped with various dipolariphiles . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the compound’s ability to act as a precursor, enabling the formation of reactive intermediates that participate in further biochemical transformations.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into bromobenzyne intermediates. This conversion is facilitated by the presence of fluoride ions, which promote the formation of the reactive intermediate . The bromobenzyne intermediate can then participate in various organic reactions, including cycloadditions and cross-coupling reactions. These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is typically stored at temperatures between 2-8°C to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its reactivity and the outcomes of biochemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the stability and persistence of the compound and its intermediates.
Metabolic Pathways
This compound is involved in metabolic pathways that generate bromobenzyne intermediates. These pathways likely involve enzymes and cofactors that facilitate the conversion of the compound into its reactive intermediate form . The effects on metabolic flux or metabolite levels would depend on the specific biochemical context and the presence of other interacting molecules.
Eigenschaften
IUPAC Name |
(2-bromo-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAHJCGEPVEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Br)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092542-31-8 | |
| Record name | 1092542-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)
